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trans-3-Hexenoic acid

Flavor chemistry Sensory science Aroma compounds

Select trans-3-Hexenoic acid for operational efficiency: liquid at ambient temperature eliminates pre-heating (unlike solid trans-2 isomer). Delivers diffusive cheese character with fruity/honey backnotes and >8-hour tenacity—2× longer than trans-2. Synthesized via the benzene/toluene-free butyraldehyde route (CN102838474A), ensuring compliance with updated food safety laws. FEMA 3170 / JECFA 317 approved. Available in ≥98% purity with antioxidant stabilization.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 4219-24-3
Cat. No. B1584830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hexenoic acid
CAS4219-24-3
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+
InChIKeyXXHDAWYDNSXJQM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-3-Hexenoic Acid (CAS 4219-24-3): Technical Baseline for Flavor and Fragrance Procurement


trans-3-Hexenoic acid (also designated (E)-3-hexenoic acid, CAS 4219-24-3 or 1577-18-0) is an unsaturated C6 carboxylic acid with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol [1]. This compound exists as a colorless to pale yellow liquid at ambient temperature, with a boiling point of 208 °C at 760 mmHg and density of 0.963 g/mL at 25 °C [1]. It is assigned FEMA number 3170 and JECFA number 317, confirming regulatory acceptance as a flavoring substance [1][2]. Naturally occurring in strawberry volatile oil and bamboo leaves, trans-3-hexenoic acid is commercially available in synthetic form with purity specifications typically ranging from 96% to 99% by GC analysis .

Why Trans-3-Hexenoic Acid Cannot Be Directly Substituted by Generic Hexenoic Acid Isomers or Saturated Analogs


Within the C6 alkenoic acid class, subtle variations in double-bond position and stereochemistry produce fundamentally distinct physicochemical and organoleptic profiles. trans-3-Hexenoic acid (Δ3, trans configuration) exhibits a boiling point of 208 °C and remains liquid at room temperature [1]. In contrast, trans-2-hexenoic acid (Δ2) solidifies into a white crystalline mass at 33–35 °C, creating immediate formulation and handling differences . cis-3-Hexenoic acid, the Z-isomer, presents a markedly different odor profile characterized by green, grassy notes with sweaty undertones, whereas the trans isomer delivers a diffusive cheese character with fruity backnotes . Even the saturated counterpart, hexanoic acid, while sharing a cheese-like odor, exhibits a dramatically lower odor threshold of 0.0006 ppm compared to the more balanced intensity of the unsaturated trans-3-isomer [2]. These distinctions are not academic—they directly translate to measurable differences in tenacity, sensory impact at equal dosage, and ultimately formulation cost-effectiveness. Generic substitution without these quantitative considerations leads to inconsistent flavor profiles and reformulation expenses [3].

Trans-3-Hexenoic Acid (4219-24-3): Quantified Differential Evidence Versus Analog Compounds


Trans-3-Hexenoic Acid Odor Profile Differentiation from cis-3-Hexenoic Acid

trans-3-Hexenoic acid delivers a diffusive cheese odor with fruity undertones and strong acidic cheesy character with honey backnotes . In direct sensory comparison, cis-3-hexenoic acid (the Z-isomer) is characterized by a distinctly different odor profile: green, grassy, sweaty fruity, and cheesy acidic notes . This stereochemical inversion fundamentally alters the sensory perception from green-dominant (cis) to cheese-fruity-dominant (trans), dictating mutually exclusive application domains in flavor formulation .

Flavor chemistry Sensory science Aroma compounds

Trans-3-Hexenoic Acid Physical State and Handling Advantage Versus trans-2-Hexenoic Acid

trans-3-Hexenoic acid exists as a colorless to pale yellow liquid at ambient conditions, with a melting point of 11–12 °C and boiling point of 208 °C at 760 mmHg [1]. In contrast, trans-2-hexenoic acid (CAS 13419-69-7) is a white crystalline solid at room temperature with a melting point of 33–35 °C and boiling point of 217 °C . The liquid physical state of trans-3-hexenoic acid eliminates the need for pre-heating or solvent pre-dissolution during manufacturing, reducing processing time and energy consumption while enabling direct metering in liquid flavor compounding systems .

Flavor manufacturing Formulation science Physical chemistry

Trans-3-Hexenoic Acid Superior Tenacity for Extended Fragrance Longevity

In standardized blotter tenacity testing, trans-3-hexenoic acid demonstrates persistence exceeding 8 hours at ambient conditions . The positional isomer trans-2-hexenoic acid, evaluated under identical test conditions, exhibits a tenacity of greater than 4 hours . This approximately 2-fold difference in evaporation persistence (8+ hours versus 4+ hours) quantifies the greater substantivity of the Δ3 positional isomer relative to the Δ2 isomer .

Fragrance formulation Perfumery Volatility science

Trans-3-Hexenoic Acid Flavor Application Domain Versus Saturated Hexanoic Acid

trans-3-Hexenoic acid delivers strong acidic cheesy character with honey backnotes and sharp fruity backnotes for raspberry, strawberry, pineapple, apple, aged cheese, and honey applications, with a recommended flavor use level of 0.1–10 ppm . Hexanoic acid (saturated C6, CAS 142-62-1) presents a sour fatty sweat cheese odor with an extremely low odor threshold of 0.0006 ppm, lacking the fruity complexity and honey backnotes characteristic of the unsaturated trans-3 isomer [1]. The presence of the Δ3 double bond in trans-3-hexenoic acid introduces a fruity nuance absent in the saturated analog [1].

Flavor formulation Food chemistry Sensory threshold

Trans-3-Hexenoic Acid Fatty Acid Synthase Inhibitory Activity: A Differentiating Biological Property

trans-3-Hexenoic acid has demonstrated inhibitory activity against fatty acid synthase (FAS), an enzyme critical in fatty acid biosynthesis . Additionally, this compound has been observed to impede the activity of acetyl-CoA carboxylase (ACC), another key enzyme in the fatty acid synthesis pathway . While quantitative IC₅₀ or Kᵢ values for trans-3-hexenoic acid against FAS and ACC are not reported in accessible primary literature, the dual-target inhibition profile is explicitly noted as a distinguishing feature relative to saturated short-chain fatty acids lacking such activity . The unsaturated nature and specific Δ3 trans configuration are inferred to contribute to this biological activity .

Biochemistry Enzyme inhibition Antimicrobial research

Trans-3-Hexenoic Acid Food-Grade Synthesis: Solvent Compliance Differentiation

Conventional synthetic routes to trans-3-hexenoic acid employed benzene or toluene as reaction solvents with azeotropic water removal [1]. Recent food safety regulations in multiple jurisdictions explicitly prohibit benzene and toluene residues in edible flavor and fragrance ingredients [1]. An alternative synthesis method (patent CN102838474A) replaces benzene/toluene with butyraldehyde, which functions simultaneously as both reagent and dewatering agent, yielding a product with reduced isomer formation, simplified operation, high yield, and critically, no solvent residue [1][2]. trans-3-Hexenoic acid manufactured via this butyraldehyde-based route is therefore verifiably compliant with current food-grade specifications for edible flavor applications, whereas material produced via legacy solvent methods may face regulatory rejection [1].

Food safety Synthetic methodology Regulatory compliance

Trans-3-Hexenoic Acid (4219-24-3): High-Value Application Scenarios Supported by Quantitative Evidence


Dairy and Aged Cheese Flavor Formulations Requiring Honey Backnotes

trans-3-Hexenoic acid is specifically indicated for formulations requiring a diffusive cheese character with fruity undertones and strong acidic cheesy profile with honey backnotes . The recommended flavor use level of 0.1–10 ppm enables precise dosing in applications including aged cheese flavors, dairy-based products, and complex fruit-cheese blends where the honey backnote provides a differentiating sensory signature . The absence of green/grassy notes (present in the cis isomer) makes trans-3-hexenoic acid the preferred selection for clean dairy profiles .

Fine Fragrance Applications Demanding Extended Longevity

With a demonstrated tenacity exceeding 8 hours on blotter, trans-3-hexenoic acid provides approximately 2-fold longer persistence than trans-2-hexenoic acid (>4 hours) . This extended substantivity makes trans-3-hexenoic acid particularly valuable for fine fragrance compositions requiring all-day diffusion, as well as for functional fragrances in personal care and home care products where longevity claims are a competitive differentiator. The recommended fragrance use level is at trace concentrations, indicating high potency .

Liquid Flavor Compounding with Direct Metering Requirements

trans-3-Hexenoic acid remains liquid at ambient temperatures (melting point 11–12 °C), enabling direct metering and blending in liquid flavor manufacturing systems without pre-heating or solvent pre-dissolution steps . In contrast, trans-2-hexenoic acid requires additional processing as a solid (melting point 33–35 °C) . This physical property translates to measurable reductions in manufacturing cycle time and energy consumption, making trans-3-hexenoic acid the operationally efficient choice for high-throughput flavor production environments .

Food-Grade Flavor Ingredient Requiring Regulatory Solvent Compliance

For applications in food, beverage, and oral care products where regulatory compliance with updated food safety laws is mandatory, trans-3-hexenoic acid synthesized via the butyraldehyde-based route (CN102838474A) is the appropriate selection . This method avoids benzene and toluene—solvents now prohibited in edible flavor and fragrance manufacture—and delivers a product with no solvent residue, high yield, and reduced isomer formation . Procurement from suppliers utilizing this synthetic route ensures batch acceptance and eliminates reformulation risk associated with legacy solvent-based material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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